Pyrimethanil (CAS 53112-28-0) is a highly active anilinopyrimidine (AP) fungicide primarily utilized for the control of Botrytis cinerea and Venturia inaequalis. It functions by inhibiting the secretion of fungal hydrolytic enzymes, such as polygalacturonases and laccases, and disrupting methionine biosynthesis [1]. For procurement and formulation scientists, Pyrimethanil is distinguished by its specific physicochemical profile—notably its optimized lipophilicity (LogP 2.84) and high vapor pressure—which enables exceptional translaminar and vapor-phase redistribution [2]. This unique combination of properties ensures robust efficacy in dense agricultural canopies where direct spray coverage is often incomplete, making it a foundational active ingredient in modern crop protection portfolios.
Substituting Pyrimethanil with closely related AP fungicides like Cyprodinil or Mepanipyrim can lead to critical failures in formulation stability and field performance. Cyprodinil exhibits problematic polymorphism, with a thermodynamic phase transition occurring between 15°C and 40°C that can cause recrystallization and spray nozzle blockage during application [1]. Furthermore, Cyprodinil's higher lipophilicity (LogP 3.59) and lower vapor pressure restrict its volatility, significantly reducing its vapor-phase activity compared to Pyrimethanil [2]. Selecting Pyrimethanil ensures reliable suspension concentrate (SC) stability under fluctuating storage conditions and guarantees the vapor-phase redistribution necessary for complete disease control in dense microclimates.
Cyprodinil is known to exist in two polymorphic forms (Form A and Form B) that undergo an enantiotropic phase transition between 15°C and 40°C. This transition during standard storage fluctuations causes recrystallization, generating large particles that block agricultural spray nozzles [1]. In contrast, Pyrimethanil (melting point 96.3°C) does not undergo this problematic ambient phase transition, maintaining consistent particle size distribution in suspension concentrates.
| Evidence Dimension | Thermodynamic phase transition in storage conditions (15–40°C) |
| Target Compound Data | Pyrimethanil: Stable solid, no polymorphic transition |
| Comparator Or Baseline | Cyprodinil: Enantiotropic transition causing particle growth |
| Quantified Difference | Elimination of phase-transition-induced recrystallization |
| Conditions | Suspension concentrate storage at 15–40°C |
Guarantees longer shelf-life and reliable application mechanics for liquid formulations stored in variable warehouse climates.
Effective control of Botrytis cinerea in dense crops requires the active ingredient to volatilize and redistribute to untreated tissues. Pyrimethanil possesses a vapor pressure of 1.65 × 10^-5 mmHg (2.2 mPa) at 25°C, whereas Cyprodinil has a significantly lower vapor pressure of 3.68 × 10^-6 mmHg (0.49 mPa) [1]. This approximately 4.5-fold higher volatility grants Pyrimethanil superior vapor-phase activity, allowing it to protect hidden fruit clusters that evade direct spray contact.
| Evidence Dimension | Vapor Pressure at 25°C |
| Target Compound Data | Pyrimethanil: 1.65 × 10^-5 mmHg (2.2 mPa) |
| Comparator Or Baseline | Cyprodinil: 3.68 × 10^-6 mmHg (0.49 mPa) |
| Quantified Difference | ~4.5-fold higher volatility for Pyrimethanil |
| Conditions | Standard ambient temperature (25°C) |
Enables superior vapor-phase redistribution, ensuring comprehensive disease control in dense microclimates where liquid spray coverage is incomplete.
The partition coefficient (LogP) dictates a fungicide's ability to cross the leaf cuticle and move systemically. Pyrimethanil has a LogP of 2.84, making it moderately lipophilic, whereas Cyprodinil is significantly more hydrophobic with a LogP of 3.59 [1]. Pyrimethanil's lower lipophilicity prevents it from becoming excessively bound to the waxy cuticle, thereby facilitating superior translaminar mobility to protect the untreated undersides of leaves.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | Pyrimethanil: 2.84 |
| Comparator Or Baseline | Cyprodinil: 3.59 |
| Quantified Difference | 0.75 log unit reduction in lipophilicity (approx. 5.6x less hydrophobic) |
| Conditions | Standard physicochemical profiling |
Optimizes aqueous solubility and translaminar mobility, facilitating better systemic movement within plant tissues compared to highly surface-bound analogs.
Pyrimethanil halts fungal infection by blocking the secretion of tissue-macerating enzymes. In Botrytis cinerea cultures, Pyrimethanil achieves a 50% reduction (IC50) in the secretion of polygalacturonase, cellulase, and proteinase at approximately 0.25 μM, and laccase at 1.0 μM [1]. This potent suppression occurs without direct cytosolic protein inhibition, providing a highly specific biochemical mechanism to arrest fungal pathogenesis at exceptionally low doses.
| Evidence Dimension | Inhibition of hydrolytic enzyme secretion (IC50) |
| Target Compound Data | Pyrimethanil: ~0.25 μM (polygalacturonase, cellulase, proteinase) |
| Comparator Or Baseline | Baseline: Uninhibited fungal secretion |
| Quantified Difference | 50% reduction in pathogenic enzyme secretion at sub-micromolar concentrations |
| Conditions | In vitro Botrytis cinerea culture (3 days) |
Provides a highly specific, low-dose biochemical mechanism to halt fungal tissue maceration before visible crop damage occurs.
Pyrimethanil is the preferred anilinopyrimidine for liquid SC formulations intended for regions with fluctuating warehouse temperatures (15–40°C). Unlike Cyprodinil, which undergoes a problematic polymorphic phase transition in this range, Pyrimethanil remains a stable solid, eliminating the risk of recrystallization and subsequent spray nozzle blockage during field application [1].
In viticulture and strawberry cultivation, dense plant canopies prevent direct spray coverage of all fruit clusters. Pyrimethanil's high vapor pressure (2.2 mPa at 25°C) allows it to volatilize and redistribute within the microclimate, providing essential vapor-phase protection to hidden tissues that less volatile analogs like Cyprodinil cannot reach [2].
For foliar applications targeting apple scab (Venturia inaequalis) or gray mold, the active ingredient must penetrate the leaf surface. Pyrimethanil's optimized LogP of 2.84 ensures it is lipophilic enough to cross the cuticle but hydrophilic enough to move translaminarly through the leaf tissue, offering superior systemic protection compared to highly hydrophobic alternatives [2].
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